molecular formula C11H8ClN3S B2834515 1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-50-3

1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No.: B2834515
CAS No.: 1004193-50-3
M. Wt: 249.72
InChI Key: UTAURSNRCJNDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a useful research compound. Its molecular formula is C11H8ClN3S and its molecular weight is 249.72. The purity is usually 95%.
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Biological Activity

1-(2-Chloro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique isothiocyanate functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClN₃S
  • Molecular Weight : Approximately 249.72 g/mol
  • Functional Groups : Isothiocyanate (-N=C=S) and chloro-benzyl substituent

The presence of the isothiocyanate group contributes significantly to the reactivity and biological activity of this compound. It is known for undergoing nucleophilic attack, which can lead to various chemical transformations, making it a versatile candidate for medicinal applications.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems:

  • Covalent Bond Formation : The isothiocyanate group reacts with nucleophilic sites in proteins and other biomolecules, leading to the formation of covalent bonds. This can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects .
  • Influence on Cellular Pathways : Research indicates that this compound may influence pathways related to cell growth and apoptosis, suggesting potential applications in cancer therapy.

Anticancer Activity

This compound has shown promise as an anticancer agent:

  • Induction of Apoptosis : Studies have indicated that this compound may induce apoptosis in various cancer cell lines. For example, it has been tested against breast cancer cells, demonstrating significant cytotoxic effects at certain concentrations.
  • Mechanistic Insights : Research suggests that the compound's ability to form covalent bonds with cellular proteins may play a crucial role in mediating its anticancer effects .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

  • Activity Against Bacterial Strains : Preliminary studies indicate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .
  • Comparison with Standard Antibiotics : In comparative studies, the compound exhibited activity comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against MRSA with minimal inhibitory concentrations (MIC) comparable to standard treatments.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; mechanism involves covalent modification of target proteins.
Mechanism of ActionDemonstrated interaction with specific enzymes affecting cell growth pathways.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-11-4-2-1-3-9(11)6-15-7-10(5-14-15)13-8-16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAURSNRCJNDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)N=C=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.